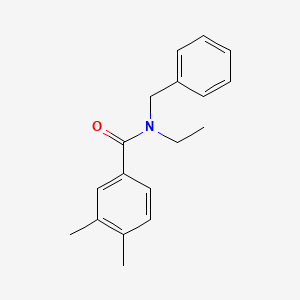
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as JNJ-54861911, is a small molecule inhibitor that has been developed as a potential treatment for Alzheimer's disease. This compound has been shown to inhibit the activity of beta-secretase 1 (BACE1), an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Mecanismo De Acción
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is a selective inhibitor of BACE1, which is an enzyme that cleaves the amyloid precursor protein (APP) to produce amyloid beta peptides. By inhibiting BACE1 activity, 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide reduces the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to reduce the levels of amyloid beta peptides in the brain and cerebrospinal fluid of preclinical models and patients with Alzheimer's disease, respectively. This compound has also been shown to improve cognitive function in preclinical models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide is that it is a selective inhibitor of BACE1, which reduces the risk of off-target effects. However, one limitation of this compound is that it has poor blood-brain barrier penetration, which may limit its effectiveness in treating Alzheimer's disease.
Direcciones Futuras
There are several potential future directions for the development of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One direction is the development of compounds with improved blood-brain barrier penetration, which may increase the effectiveness of these compounds in treating Alzheimer's disease. Another direction is the development of combination therapies that target multiple pathways involved in the pathogenesis of Alzheimer's disease, which may have greater efficacy than single-target therapies. Finally, the identification of new targets and pathways involved in the pathogenesis of Alzheimer's disease may lead to the development of novel therapies that complement or enhance the effects of BACE1 inhibitors like 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Métodos De Síntesis
The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide involves several steps, starting with the reaction of 3,4-dichlorobenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthol in the presence of a base. The resulting intermediate is then reacted with an amine to form the final product. The synthesis of 3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been described in detail in several publications.
Aplicaciones Científicas De Investigación
3,4-dichloro-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, where it has been shown to reduce the levels of amyloid beta peptides in the brain. This compound has also been evaluated in several clinical trials, where it has demonstrated promising results in terms of its ability to reduce amyloid beta levels in the cerebrospinal fluid of patients with Alzheimer's disease.
Propiedades
IUPAC Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h3,5,7-10H,1-2,4,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMFNJUHJJDBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate](/img/structure/B5799486.png)
![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)




![N-[2-(1H-indol-3-yl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5799532.png)



![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)